4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole
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Overview
Description
4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of fluorine and trifluoromethyl groups to the indole structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-phenylindole
- 4-Trifluoromethylphenylindole
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
4-Fluoro-5-(3-(trifluoromethyl)phenyl)indole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it distinct from other indole derivatives and valuable for various scientific applications .
Properties
Molecular Formula |
C15H9F4N |
---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
4-fluoro-5-[3-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4N/c16-14-11(4-5-13-12(14)6-7-20-13)9-2-1-3-10(8-9)15(17,18)19/h1-8,20H |
InChI Key |
OEVZYMVEPFROIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C3=C(C=C2)NC=C3)F |
Origin of Product |
United States |
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